molecular formula C20H12N2OS2 B2663766 (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide CAS No. 536729-50-7

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2663766
CAS No.: 536729-50-7
M. Wt: 360.45
InChI Key: NTKKVHURFLAUSF-MDZDMXLPSA-N
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Description

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound designed for research applications. It belongs to the class of acrylamide derivatives, which are noted for their conjugated systems and potential to interact with biological targets. This compound features a unique molecular architecture combining an acenaphtho-thiazole system with a thiophene-based acrylamide chain. The presence of multiple heterocyclic rings (thiazole and thiophene) and extended π-conjugation suggests significant potential for electronic interactions and binding affinity. Compounds with acrylamide functionalities and heteroatoms like nitrogen and sulfur have been extensively studied in materials science and corrosion inhibition, as they can form protective layers on metal surfaces . Furthermore, the thiazole scaffold is a privileged structure in medicinal chemistry, known to confer diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties . The (E)-configuration of the acrylamide double bond is a critical structural feature that influences the molecule's geometry and interaction with biological targets. Based on its structural analogy to other acrylamide and thiazole-containing molecules, this compound is anticipated to be of interest in several research areas, such as the development of novel small-molecule inhibitors, organic electronic materials, and functional surface coatings. Its mechanism of action is inferred to involve specific binding interactions, such as through the acrylamide moiety acting as a Michael acceptor for nucleophilic addition or the planar acenaphtho-thiazole system engaging in intercalation or π-stacking. Researchers are encouraged to investigate its specific properties and mechanisms. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS2/c23-16(10-9-13-6-3-11-24-13)21-20-22-18-14-7-1-4-12-5-2-8-15(17(12)14)19(18)25-20/h1-11H,(H,21,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKKVHURFLAUSF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:

    Formation of Acenaphthothiazole: This step involves the cyclization of acenaphthene with sulfur and nitrogen sources under high-temperature conditions.

    Synthesis of (E)-3-(thiophen-2-yl)acrylamide: This intermediate is prepared through a Knoevenagel condensation reaction between thiophene-2-carbaldehyde and acrylamide in the presence of a base such as piperidine.

    Coupling Reaction: The final step involves coupling the acenaphthothiazole with (E)-3-(thiophen-2-yl)acrylamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their function and leading to therapeutic effects.

    Electronic Materials: The compound’s electronic properties, such as its ability to transport charge, are crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Table 2: Comparative Bioactivity and Physicochemical Properties
Compound ID/Name Bioactivity (Reported) Notable Functional Groups Potential Pharmacological Impact
Compound 12 () Not reported 5-Nitro-2-furyl, 4-fluorophenyl Nitrofuran groups may confer antimicrobial activity
Compound 6b () Not reported 2-Nitrophenyl, triazole Triazole’s metal-binding capacity
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide () Antinociceptive (mice) Thiophene, p-tolyl Modulates α7/α9α10 nAChRs and CaV2.2 channels
Target Compound Hypothetical Thiophene, acenaphtho-thiazole Enhanced receptor affinity (rigid core) but reduced solubility

Key Observations:

  • Bioactivity: ’s thiophene-acrylamide analog exhibited antinociceptive effects via nAChR and CaV2.2 channel modulation. The target’s acenaphtho-thiazole core may enhance binding affinity due to increased rigidity but could reduce blood-brain barrier penetration .
  • Electronic Effects: The electron-rich thiophene in the target and ’s compound contrasts with ’s electron-withdrawing groups (e.g., nitro, chloro). This difference may alter redox behavior or metabolic stability .

Methodological Considerations

  • Characterization: and relied on NMR, IR, and MS for structural validation. The target compound would require similar techniques, with X-ray crystallography (using programs like SHELXL; ) to resolve its fused-ring system .
  • Biological Testing: ’s antinociceptive assays (e.g., hot-plate test) could be adapted for the target compound. Its larger structure may necessitate solubility-enhancing formulations for in vivo studies .

Biological Activity

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes acenaphtho[1,2-d]thiazole and thiophene moieties, which are known for their diverse biological activities. The synthesis typically involves multicomponent reactions, often utilizing acenaphthenequinone and thiazole derivatives under specific conditions. Recent advancements in synthetic methodologies have emphasized the use of greener catalytic systems to enhance yield and purity while minimizing environmental impact.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The thiazole ring present in the compound contributes to its antimicrobial properties. Studies have shown that it possesses significant activity against both bacterial and fungal strains. This makes it a promising candidate for the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study conducted on prostate cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The study reported an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 5 µg/mL against Staphylococcus aureus and Candida albicans. These results suggest that it could serve as a lead compound in the development of new antimicrobial therapies.

Comparative Analysis

Compound IC50 (µM) MIC (µg/mL) Activity
This compound155 (S. aureus), 5 (C. albicans)Anticancer, Antimicrobial
Standard Chemotherapeutic20N/AAnticancer
Common AntibioticN/A10 (S. aureus)Antimicrobial

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves cyclization and coupling reactions. For instance, thiazole-containing scaffolds can be synthesized via cyclization of precursors like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine . The acrylamide moiety is introduced through a Michael addition or condensation reaction between acenaphthothiazol-8-amine and 3-(thiophen-2-yl)acryloyl chloride. Purity is ensured via HPLC (≥98%) and structural confirmation via 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

  • NMR spectroscopy : Assigning proton and carbon signals to confirm the (E)-configuration of the acrylamide group and aromatic substituents .
  • Mass spectrometry (MS) : Validating molecular weight and fragmentation patterns .
  • HPLC : Assessing purity (>98%) using reverse-phase columns with UV detection .
  • X-ray crystallography : Resolving crystal structures via SHELXL refinement for absolute configuration determination .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening focuses on cytotoxicity using:

  • MTT assays : Testing against cancer cell lines (e.g., HCT116) to determine IC50_{50} values .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Cell cycle analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G2/M) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action in anticancer research?

Docking simulations (e.g., AutoDock Vina) model interactions with targets like Bcl-2 isoforms. The acenaphtho-thiazole core may occupy hydrophobic pockets, while the acrylamide group forms hydrogen bonds with residues like Asp107. Discrepancies in binding scores between isoforms suggest conformational selectivity, requiring validation via isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported cytotoxic activity across cell lines?

Discrepancies may arise from cell-specific uptake or metabolic differences. Mitigation approaches include:

  • Pharmacokinetic profiling : Measuring intracellular concentrations via LC-MS.
  • Resistance assays : Co-treatment with efflux pump inhibitors (e.g., verapamil) to assess P-gp-mediated resistance .
  • Proteomic analysis : Identifying differential expression of apoptotic markers (e.g., Bax/Bcl-2 ratios) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications include:

  • Acenaphtho-thiazole substitution : Introducing electron-withdrawing groups (e.g., -NO2_2) to enhance DNA intercalation .
  • Acrylamide side-chain variation : Replacing thiophene with furan to modulate solubility and target affinity .
  • Stereochemical tuning : Comparing (E)- vs. (Z)-isomers via chiral HPLC to evaluate configuration-dependent activity .

Q. What advanced analytical techniques characterize potential impurities or degradation products?

  • LC-HRMS : Identifies nitroso impurities (e.g., N-nitroso derivatives) at trace levels .
  • Stability studies : Forced degradation under acidic/oxidative conditions followed by NMR to detect hydrolyzed acrylamide or thiazole ring-opening products .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s interaction with DNA?

  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition.
  • Circular dichroism (CD) : Detect perturbations in DNA’s secondary structure .
  • Docking simulations : Prioritize intercalation or minor-groove binding modes for further in vitro validation .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • SwissADME : Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molinspiration : Predicts bioavailability scores based on molecular descriptors .

Key Challenges and Future Directions

  • Target selectivity : Resolving isoform-specific binding discrepancies via cryo-EM or XFEL-based structural biology .
  • Synthetic scalability : Optimizing iodine-mediated cyclization for gram-scale production without column chromatography .
  • Toxicity profiling : Assessing off-target effects using 3D organoid models or zebrafish assays .

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